2,3-Bis(4-methylpiperazinyl)quinoxaline
Overview
Description
2,3-Bis(4-methylpiperazinyl)quinoxaline is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including 2,3-Bis(4-methylpiperazinyl)quinoxaline, typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by various agents such as titanium silicate (TS-1) in methanol at room temperature . Other catalysts that have been used include molecular iodine, cerium ammonium nitrate, and glycerine–cerium chloride . The reaction conditions can vary, but common methods include refluxing in ethanol or acetic acid, microwave irradiation, and the use of solid-phase synthesis techniques .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on scalability and cost-effectiveness. The use of recyclable catalysts and green chemistry approaches are emphasized to minimize environmental impact and reduce production costs . For example, the use of titanium silicate (TS-1) as a catalyst allows for the reaction to be carried out on a multigram scale with excellent yields .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methylpiperazinyl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary depending on the desired product. For example, oxidation reactions may be carried out in the presence of an oxidizing agent such as potassium permanganate, while reduction reactions may require a reducing agent such as sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of quinoxaline-2,3-dione derivatives, while reduction may yield quinoxaline-2,3-dihydro derivatives .
Scientific Research Applications
2,3-Bis(4-methylpiperazinyl)quinoxaline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methylpiperazinyl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3-Bis(4-methylpiperazinyl)quinoxaline can be compared with other similar compounds, such as:
2,3-Bis(phenylamino)quinoxaline: This compound has potent antimicrobial activity against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis.
Quinoxaline-2,3-dione: This compound is a key intermediate in the synthesis of various quinoxaline derivatives and has been studied for its potential biological activities.
Quinoxaline-2,3-dihydro:
Properties
IUPAC Name |
2,3-bis(4-methylpiperazin-1-yl)quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-21-7-11-23(12-8-21)17-18(24-13-9-22(2)10-14-24)20-16-6-4-3-5-15(16)19-17/h3-6H,7-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHECUJSMBXRJPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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